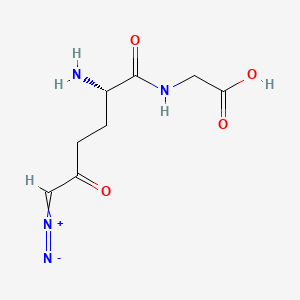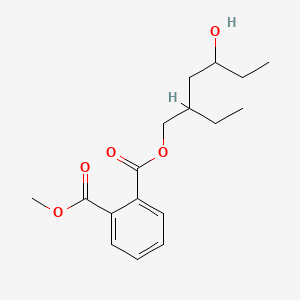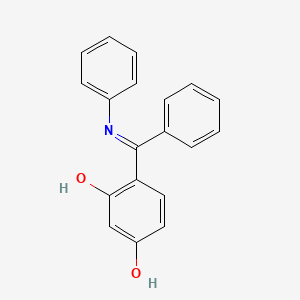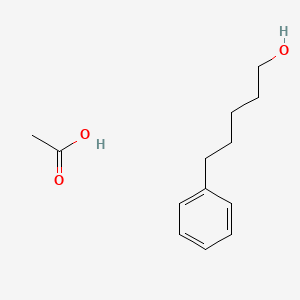
Acetic acid;5-phenylpentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;5-phenylpentan-1-ol is an organic compound with the molecular formula C11H16O. It is a derivative of pentanol with a phenyl group attached to the fifth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenylpentan-1-ol can be achieved through several methods. One common method involves the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . The reaction conditions typically include a molar ratio of starting materials of 1:1, 36% aqueous solution of sodium hydroxide, and methanol. The resulting product, 2-methyl-5-phenylpenta-2,4-dienal, is then hydrogenated using different catalysts to obtain 5-phenylpentan-1-ol .
Industrial Production Methods
In industrial settings, the production of 5-phenylpentan-1-ol often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts such as ruthenium and nickel on supports like silica or carbon is common. The reaction is carried out under controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the desired product .
化学反応の分析
Types of Reactions
5-phenylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Phenylpentanoic acid or phenylpentanal.
Reduction: Various alcohols or hydrocarbons.
Substitution: Halogenated derivatives or other substituted compounds.
科学的研究の応用
5-phenylpentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 5-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The phenyl group in its structure can influence its binding affinity to different receptors and enzymes, thereby modulating its biological activity .
類似化合物との比較
Similar Compounds
2-methyl-5-phenylpentan-1-ol:
5-phenylpentanoic acid: An intermediate in the synthesis of various organic compounds.
Uniqueness
5-phenylpentan-1-ol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its phenyl group enhances its stability and reactivity, making it a valuable compound in various applications.
特性
CAS番号 |
75553-28-5 |
|---|---|
分子式 |
C13H20O3 |
分子量 |
224.30 g/mol |
IUPAC名 |
acetic acid;5-phenylpentan-1-ol |
InChI |
InChI=1S/C11H16O.C2H4O2/c12-10-6-2-5-9-11-7-3-1-4-8-11;1-2(3)4/h1,3-4,7-8,12H,2,5-6,9-10H2;1H3,(H,3,4) |
InChIキー |
ZIUGZTDQUCGGTQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC=C(C=C1)CCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8'S,9'S,10'R,13'R,14'S,17'R)-10',13'-Dimethyl-17'-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4'-cyclopenta[a]phenanthrene]](/img/structure/B14438602.png)
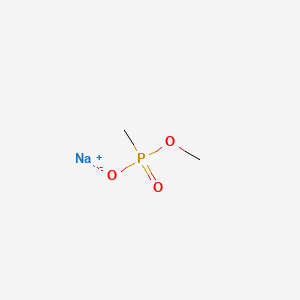

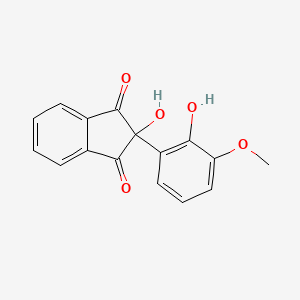
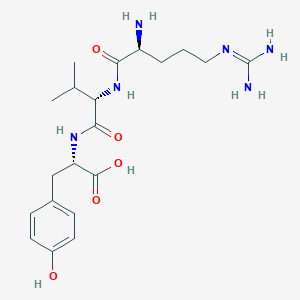
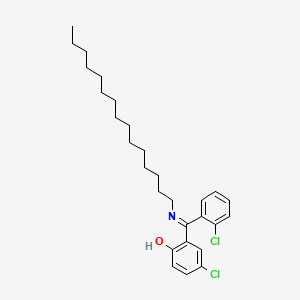

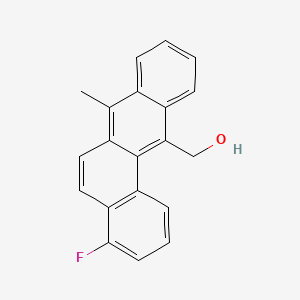
![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)


